

A-Lactulose: A Comprehensive Technical Guide on its Biological Functions and Physiological Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **A-Lactulose**

Cat. No.: **B3157567**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-Lactulose, a synthetic disaccharide composed of fructose and galactose, is a non-digestible carbohydrate with well-established therapeutic applications and significant prebiotic properties. Due to its unique chemical structure, it resists hydrolysis by human intestinal enzymes, allowing it to reach the colon intact.^{[1][2]} In the colon, it is selectively fermented by the resident microbiota, leading to a cascade of physiological effects that extend beyond its primary use as a laxative and a treatment for hepatic encephalopathy. This technical guide provides an in-depth analysis of the biological functions and physiological effects of **A-Lactulose**, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support further research and drug development.

Core Biological Functions and Physiological Effects

Osmotic Laxative Effect

The primary and most well-known function of lactulose is its osmotic laxative effect. By reaching the colon undigested, lactulose and its fermentation products increase the osmotic pressure within the intestinal lumen.^{[3][4]} This osmotic gradient draws water into the colon, which softens the stool and increases its volume, thereby promoting bowel movements and alleviating constipation.^{[3][4]} Clinical trials have consistently demonstrated the efficacy of

lactulose in increasing stool frequency and improving stool consistency in patients with chronic constipation.[5][6]

Reduction of Blood Ammonia in Hepatic Encephalopathy

Lactulose plays a crucial role in the management of hepatic encephalopathy (HE), a neuropsychiatric syndrome associated with severe liver disease and elevated blood ammonia levels.[1][7] Its therapeutic effect in HE is multifactorial:

- Acidification of the Colon: Fermentation of lactulose by colonic bacteria produces short-chain fatty acids (SCFAs), primarily lactic acid and acetic acid, which lower the pH of the colon.[2][8]
- Ammonia Trapping: The acidic environment promotes the conversion of ammonia (NH₃) to the non-absorbable ammonium ion (NH₄⁺).[2][9] This "trapping" of ammonia in the colon prevents its absorption into the bloodstream and facilitates its excretion in the feces.[2][9]
- Modulation of Gut Microbiota: Lactulose favors the growth of non-urease-producing bacteria, such as *Lactobacillus* and *Bifidobacterium*, while suppressing urease-producing bacteria that contribute to ammonia production.[8]
- Cathartic Effect: The laxative effect of lactulose also helps to reduce the production and absorption of ammonia by decreasing colonic transit time.[4]

Clinical studies have shown that lactulose therapy can decrease blood ammonia levels by 25% to 50%, leading to improvements in the mental state of patients with HE.[10]

Prebiotic Effects and Modulation of Gut Microbiota

Lactulose is a well-established prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria.[11][12] Numerous studies have demonstrated that lactulose intake leads to a significant increase in the populations of *Bifidobacterium* and *Lactobacillus* species.[7][13][14] This bifidogenic effect contributes to a healthier gut microbial composition.[13]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of lactulose by the gut microbiota results in the production of significant amounts of SCFAs, primarily acetate, propionate, and butyrate.[\[2\]](#)[\[15\]](#)[\[16\]](#) These SCFAs have a wide range of physiological effects:

- Energy Source for Colonocytes: Butyrate is the preferred energy source for colon epithelial cells, playing a vital role in maintaining the health and integrity of the colonic mucosa.[\[15\]](#)[\[17\]](#)
- Anti-inflammatory and Immunomodulatory Effects: SCFAs can modulate immune responses in the gut.[\[18\]](#) Butyrate, for instance, has been shown to have anti-inflammatory properties.[\[18\]](#)
- Regulation of Gene Expression: Butyrate acts as a histone deacetylase (HDAC) inhibitor, which can influence the expression of genes involved in cell proliferation, differentiation, and apoptosis.[\[10\]](#)[\[19\]](#)

Enhancement of Mineral Absorption

Several studies have shown that lactulose can enhance the absorption of minerals, particularly calcium and magnesium.[\[20\]](#)[\[21\]](#)[\[22\]](#) The proposed mechanism involves the SCFA-induced reduction of pH in the colon, which increases the solubility of these minerals and facilitates their absorption.[\[23\]](#)

Immunomodulatory Effects

The immunomodulatory effects of lactulose are largely attributed to the production of SCFAs and the modulation of the gut microbiota.[\[18\]](#) SCFAs can influence the activity of various immune cells.[\[24\]](#) Studies in animal models suggest that lactulose can reduce the expression of pro-inflammatory cytokines like TNF- α and IL-6.[\[25\]](#)[\[26\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the physiological effects of **A-Lactulose**.

Table 1: Effect of **A-Lactulose** on Gut Microbiota Composition

Study Population	Lactulose Dose	Duration	Key Findings	Reference
Healthy Japanese Adults	4 g/day	2 weeks	Significant increase in the percentage of <i>Bifidobacterium</i> in fecal microbiota (from 17.4% to 26.7%).	[14]
Healthy Volunteers	10 g/day	6 weeks	Significant increase in fecal <i>Bifidobacterium</i> counts.	[4]
Healthy Volunteers	3 g/day	2 weeks	Significant increase in <i>Bifidobacterium</i> and decrease in <i>Clostridium perfringens</i> and <i>Bacteroidaceae</i> .	[13]
C57BL/6J mice	Not specified	3 weeks	Increased abundance of <i>Bifidobacteriaceae</i> and <i>Lactobacillaceae</i> .	[27]

Table 2: Effect of **A-Lactulose** on Fecal Short-Chain Fatty Acid (SCFA) Concentrations

Study Population	Lactulose Dose	Duration	Key Findings	Reference
Healthy Volunteers	Not specified	Not specified	In vitro fermentation of lactulose primarily produces acetate.	[9]
C57BL/6J mice	Not specified	3 weeks	Significant decrease in branched-chain SCFAs. No significant change in total SCFAs.	[27]
Patients with Irritable Bowel Syndrome	10 g (single dose)	90 minutes	Lower postprandial serum levels of total SCFAs, acetic acid, propionic acid, and butyric acid compared to healthy controls.	[9]

Table 3: Effect of **A-Lactulose** on Mineral Absorption

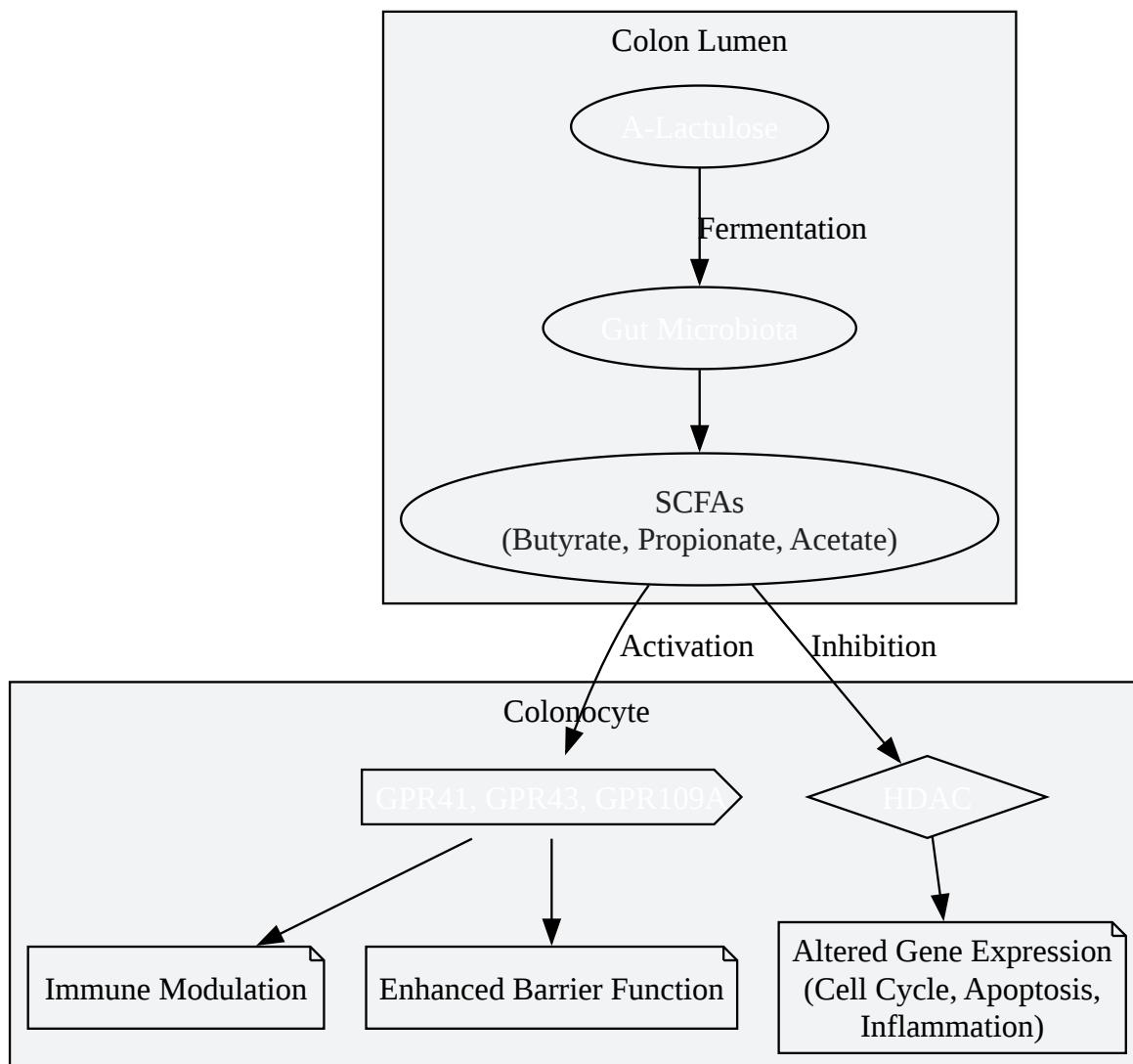
Study Population	Lactulose Dose	Duration	Key Findings	Reference
Healthy Adult Men	2 g and 4 g	Single dose	Dose-dependent increase in urinary stable isotope ratios of 44Ca/40Ca and 25Mg/24Mg, indicating enhanced absorption.	[20][21][22]
Rats	Not specified	Not specified	Lactulose was more potent than lactose in stimulating Ca absorption.	[23]

Experimental Protocols

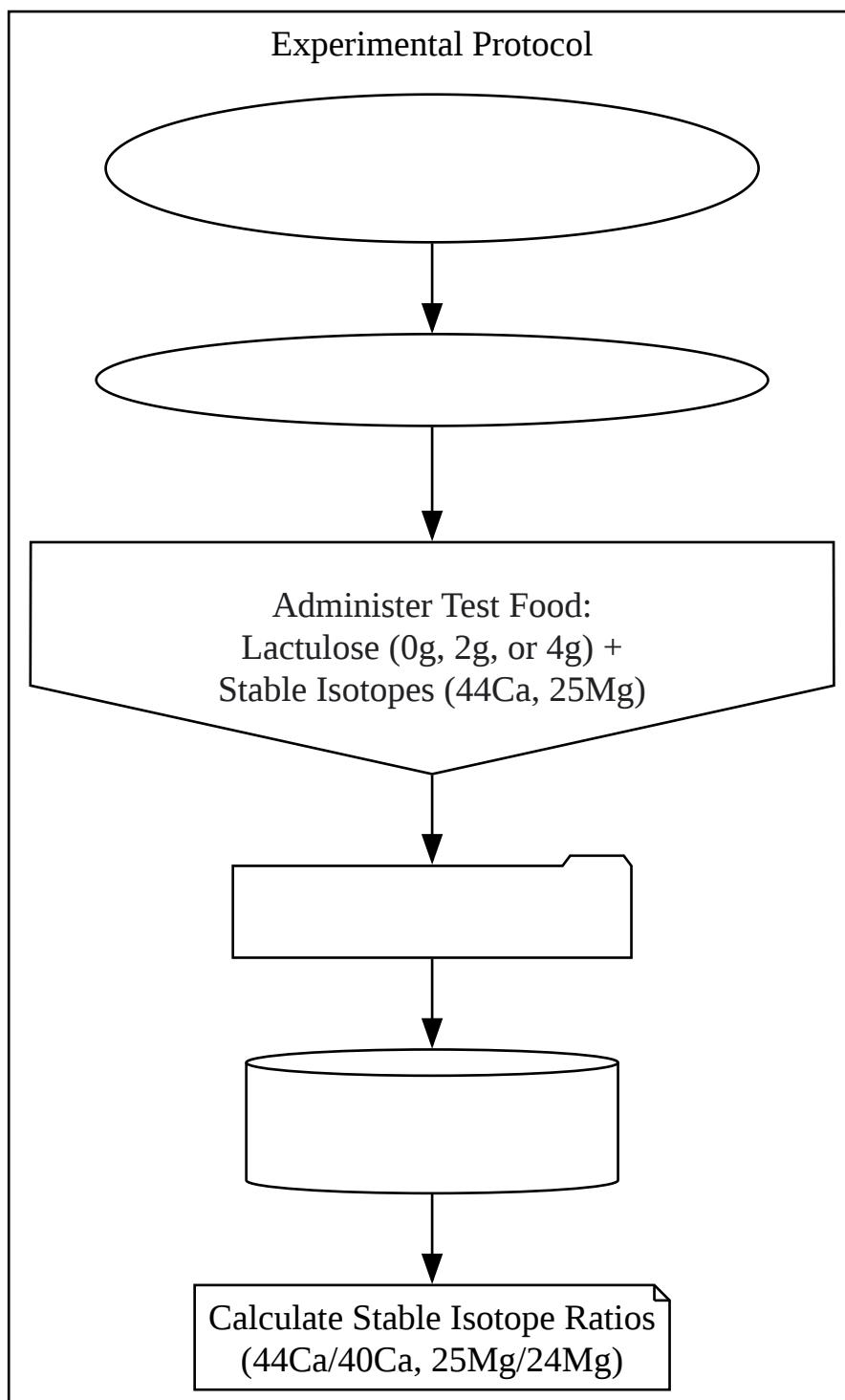
Clinical Trial on Mineral Absorption (Adapted from Seki et al.)[20][21][22]

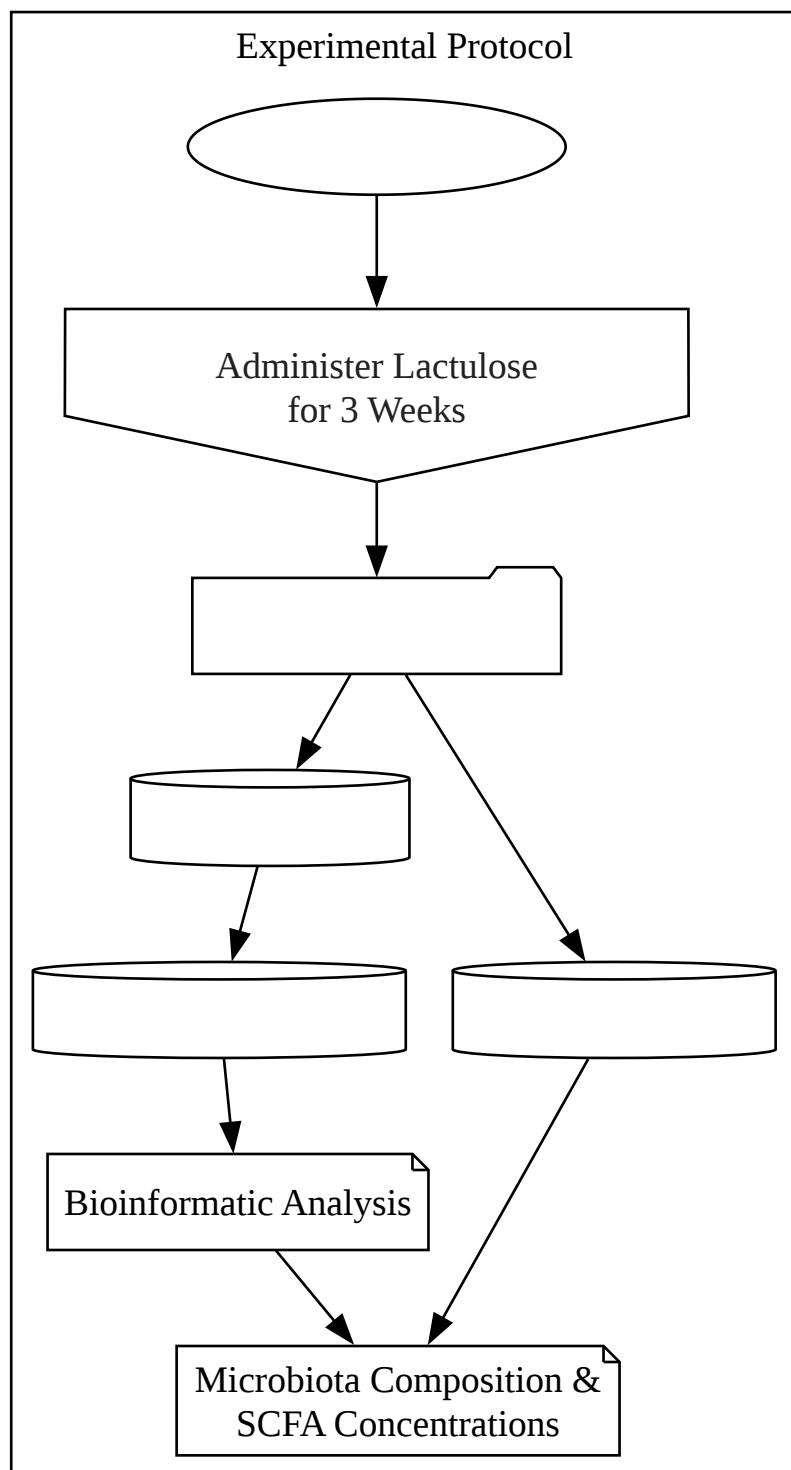
- Study Design: Double-blind, randomized, crossover clinical trial.
- Participants: 24 healthy adult male volunteers.
- Intervention: Oral administration of test foods containing 0 g (placebo), 2 g (low-dose), or 4 g (high-dose) of lactulose, along with 300 mg of Calcium (containing 20 mg of 44Ca) and 150 mg of Magnesium (containing 28 mg of 25Mg).
- Data Collection: Urine samples were collected for 8 hours following the ingestion of the test food.
- Analytical Method: The ratios of stable isotopes in the urine (44Ca/40Ca and 25Mg/24Mg) were measured by inductively coupled plasma-mass spectrometry (ICP-MS) to assess mineral absorption.

Clinical Trial on Constipation (Adapted from a study on chronic constipation in children)[5]


- Study Design: Randomized controlled trial.
- Participants: 100 children with chronic constipation.
- Intervention: Participants were randomly allocated to receive either lactulose or a placebo for 6 weeks.
- Data Collection: Daily stool frequency, stool consistency (using the Bristol Stool Form Scale), abdominal pain, and flatulence were recorded at baseline and after 6 weeks of treatment.
- Outcome Measures: The primary outcome was the change in daily stool frequency.

In Vivo Study on Gut Microbiota and SCFAs in Mice (Adapted from a study on C57BL/6J mice)[27]


- Study Design: Animal intervention study.
- Subjects: C57BL/6J mice.
- Intervention: Mice were administered lactulose for 3 weeks.
- Data Collection: Fecal samples were collected for gut microbiota and SCFA analysis.
- Analytical Methods:
 - Gut Microbiota: 16S rRNA high-throughput sequencing was used to analyze the composition of the gut microbiota.
 - SCFAs: Gas chromatography-mass spectrometry (GC-MS) was used to measure the concentrations of SCFAs in the feces.


Signaling Pathways and Experimental Workflows

Signaling Pathways

[Click to download full resolution via product page](#)

Experimental Workflows

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Conclusion

A-Lactulose is a multifaceted compound with a range of well-documented biological functions and physiological effects. Its utility extends far beyond its traditional use as a laxative. The prebiotic properties of lactulose, leading to the modulation of the gut microbiota and the production of beneficial SCFAs, are central to its diverse health benefits, including the management of hepatic encephalopathy, enhancement of mineral absorption, and potential immunomodulatory activities. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of **A-Lactulose** and its derivatives. Future research should continue to elucidate the intricate molecular mechanisms underlying its effects, particularly in the context of the gut-brain axis and immune regulation, to unlock new applications for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-chain free-fatty acid G protein-coupled receptors in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized Clinical Trial on Treatment of Chronic Constipation by Traditional Persian Medicine Recommendations Compared to Allopathic Medicine: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Low serum levels of short-chain fatty acids after lactulose ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [pnas.org](https://www.pnas.org) [pnas.org]
- 11. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [ClinicalTrials.gov](https://clinicaltrials.gov) [clinicaltrials.gov]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. Lactulose Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [clinician.com](https://www.clinician.com) [clinician.com]
- 16. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 18. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of lactulose on calcium and magnesium absorption: a study using stable isotopes in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Lactulose on Calcium and Magnesium Absorption: A Study Using Stable Isotopes in Adult Men [jstage.jst.go.jp]
- 22. [PDF] Effect of lactulose on calcium and magnesium absorption: a study using stable isotopes in adult men. | Semantic Scholar [semanticscholar.org]
- 23. Intestinal calcium absorption in rats is stimulated by dietary lactulose and other resistant sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Gut–lung axis in allergic rhinitis: microbial dysbiosis and therapeutic strategies [frontiersin.org]
- 25. Lactulose Modulates the Structure of Gut Microbiota and Alleviates Colitis-Associated Tumorigenesis [mdpi.com]
- 26. The potential role of lactulose pharmacotherapy in the treatment and prevention of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A-Lactulose: A Comprehensive Technical Guide on its Biological Functions and Physiological Effects]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3157567#biological-functions-and-physiological-effects-of-a-lactulose>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com